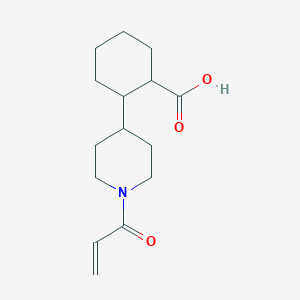

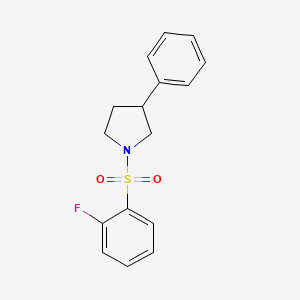

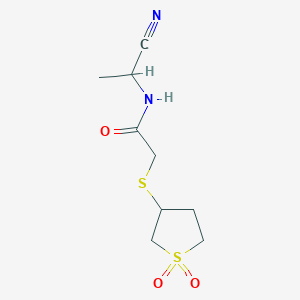

![molecular formula C16H10N4OS2 B2394877 N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681168-35-4](/img/structure/B2394877.png)

N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and they showed better inhibition potency against M. tuberculosis .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using 1H-NMR and 13C-NMR . For instance, the 1H-NMR (DMSO- d6) δ: 8.50 (s, 1H, imidazole H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (s, 1H, thiazole H), 4.04 (s, 2H, CH 2); 13C-NMR (DMSO- d6) δ: 169.4, 148.2, 141.8, 132.3, 130.6, 128.8, 126.7, 126.5, 112.3, 109.6, 32.6 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using its melting point and NMR data . For instance, the melting point is 231–233 °C .科学的研究の応用

Chemical Synthesis and Functionalization

N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide and related compounds have been a focus in chemical synthesis research. Studies include the functionalization of pyrazole derivatives, demonstrating the versatility of these compounds in synthesizing a wide range of heterocyclic structures, which are crucial in various chemical and pharmaceutical applications (Yıldırım, Kandemirli, & Demir, 2005).

Heterocyclic Synthesis

Research has explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards nitrogen nucleophiles. These processes are fundamental in creating pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the compound's role in heterocyclic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Inhibition of Vascular Endothelial Growth Factor Receptor-2

In the field of medicinal chemistry, certain analogs have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This discovery is significant for developing treatments for various cancers (Borzilleri et al., 2006).

Development of Tuberculosis Treatments

The compound has also been used in the design of Mycobacterium tuberculosis GyrB inhibitors. This research is vital in the ongoing fight against tuberculosis, demonstrating the compound's potential in developing new antimicrobial agents (Jeankumar et al., 2013).

Antibacterial Applications

Studies on the synthesis of heterocyclic compounds involving this chemical structure have shown promising antibacterial activities against various bacteria, contributing to the development of new antibacterial agents (Patel & Patel, 2015).

Sensor Development

This compound has been utilized in the development of sensors, particularly for detecting trace amounts of chromium, demonstrating its potential in environmental monitoring and analytical chemistry (Hajiaghababaei, Takalou, & Adhami, 2016).

作用機序

Target of Action

Thiazoles, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the orientation of the thiazole ring and the molecular electrostatic potential (mep) surface . Substituents at positions 2 and 4 of the thiazole ring can alter these orientations and shield the nucleophilicity of nitrogen, potentially affecting the therapeutic outcome .

Biochemical Pathways

Thiazoles are known to affect numerous biological pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to suppress the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into various prostanoids .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption, distribution, metabolism, and excretion (ADME) properties, and thus their bioavailability.

Result of Action

Thiazole derivatives have been associated with various biological outcomes, such as anti-inflammatory activity , and some have been found to induce cell cycle arrests .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water, which is an environmentally acceptable solvent, can affect the design and development of green chemistry techniques involving thiazole derivatives . Additionally, bacteria can use quorum sensing pathways to respond to external factors such as nutrient availability, which can influence the action of antimicrobial thiazole derivatives .

将来の方向性

The future directions for “N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” and similar compounds involve further exploration of their anti-tubercular activity. The structure-activity relationships of these new benzothiazole derivatives, along with the molecular docking studies of selected compounds, have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity . This suggests that there is potential for further development and optimization of these compounds as anti-tubercular agents.

特性

IUPAC Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4OS2/c21-15(10-3-4-12-14(6-10)23-9-18-12)20-16-19-13(8-22-16)11-2-1-5-17-7-11/h1-9H,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQRTEFWYPIBHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

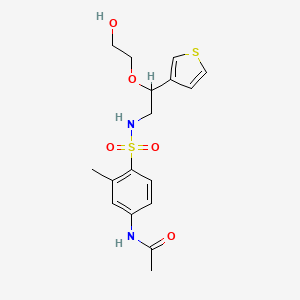

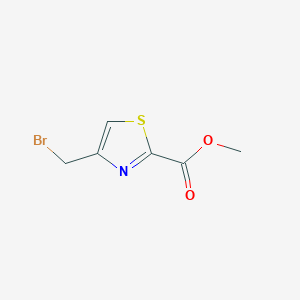

![2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2394798.png)

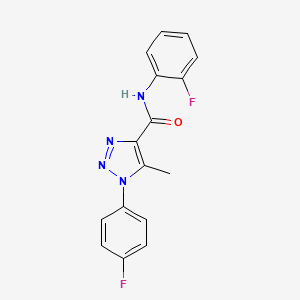

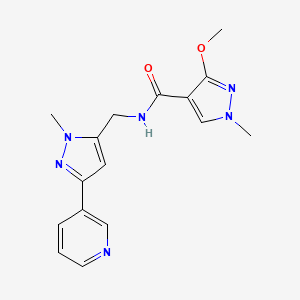

![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2394799.png)

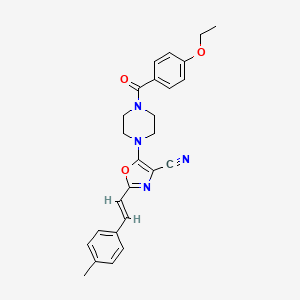

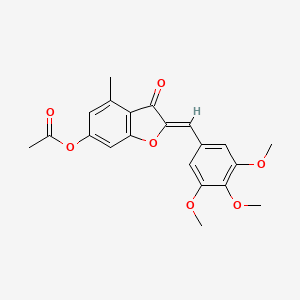

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2394808.png)

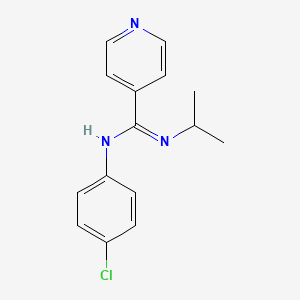

![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394811.png)